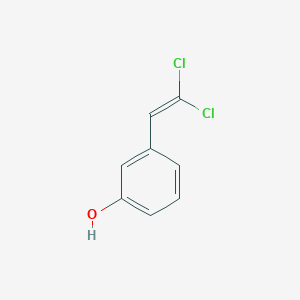

3-(2,2-Dichloroethenyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

91703-35-4 |

|---|---|

Molecular Formula |

C8H6Cl2O |

Molecular Weight |

189.04 g/mol |

IUPAC Name |

3-(2,2-dichloroethenyl)phenol |

InChI |

InChI=1S/C8H6Cl2O/c9-8(10)5-6-2-1-3-7(11)4-6/h1-5,11H |

InChI Key |

UJJDGPKGDBQMND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,2 Dichloroethenyl Phenol and Analogues

Strategies for Phenol (B47542) Ring Functionalization

The initial and crucial step in the synthesis of 3-(2,2-dichloroethenyl)phenol involves the regioselective functionalization of the phenol ring to enable the introduction of a substituent at the 3-position. This can be achieved through several pathways, each with its own set of advantages and limitations.

Electrophilic Aromatic Substitution Pathways for Halogenated Phenols

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of phenols, the hydroxyl group is a powerful activating group, making the ring highly susceptible to electrophilic attack. byjus.com This high reactivity, however, also leads to challenges in controlling regioselectivity and preventing multiple substitutions.

The direct halogenation of phenol typically yields a mixture of ortho- and para-substituted products, with the para isomer often being the major product due to steric hindrance at the ortho positions. byjus.commlsu.ac.in Achieving meta-halogenation through direct electrophilic substitution on phenol is generally not feasible due to the strong ortho-, para-directing nature of the hydroxyl group.

To circumvent this, indirect methods are often employed. For instance, a meta-directing group can be introduced onto the ring, followed by halogenation and subsequent conversion of the directing group to a hydroxyl group. However, a more direct, albeit still challenging, approach involves the use of specific catalysts and reaction conditions to alter the inherent regioselectivity of the halogenation reaction. Recent research has explored the use of Lewis basic selenoether catalysts for the ortho-selective chlorination of phenols, demonstrating that catalyst control can override the innate electronic preferences of the substrate. nsf.gov While this particular study focuses on ortho-selectivity, it highlights the potential of catalyst design in controlling the regiochemistry of electrophilic aromatic substitution on phenols.

Table 1: Regioselectivity in the Chlorination of Phenol under Different Conditions

| Catalyst/Conditions | Ortho:Para Ratio | Reference |

|---|---|---|

| Uncatalyzed | ~1:4 | nsf.gov |

This table illustrates the impact of a catalyst on the regioselectivity of phenol chlorination, showcasing the potential for directing substitution patterns.

Directed Metalation Approaches for Regioselective Substitution of Phenolic Derivatives

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic compounds. However, achieving meta-selectivity is more challenging as it requires overriding the proximity-driven ortho-deprotonation. Recent advancements have led to the development of strategies for the meta-selective C-H functionalization of phenols. acs.orgresearchgate.netnih.gov

These methods often involve the use of a directing group that positions a metal catalyst at the meta-position of the aromatic ring. The directing group is typically attached to the phenolic oxygen and is designed to create a macrocyclic transition state that favors metalation at the remote meta-C-H bond. Following metalation, the resulting organometallic intermediate can be quenched with an appropriate electrophile to introduce a desired functional group. For the synthesis of this compound, this could involve the introduction of a halide or a boronic ester at the meta-position, which can then be used in subsequent cross-coupling reactions.

A notable strategy employs a nitrile-based directing group under mild, room-temperature conditions to achieve meta-C-H olefination. acs.org Another approach utilizes a traceless organosilicon template to direct rhodium(III)-catalyzed meta-selective C-H alkenylation of phenol derivatives. acs.org These methods provide a direct route to meta-functionalized phenols, which are key intermediates for the synthesis of the target compound.

Table 2: Examples of Directed meta-C-H Functionalization of Phenol Derivatives

| Directing Group/Catalyst | Functional Group Introduced | Reference |

|---|---|---|

| Nitrile-based template/Pd(II) | Olefin | acs.org |

| Organosilicon template/Rh(III) | Alkene | acs.org |

This table summarizes different directing group strategies for achieving meta-functionalization of phenols, a crucial step for the synthesis of 3-substituted phenols.

Cross-Coupling Reactions for Vinylic Group Introduction onto Aromatic Systems

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are indispensable tools for the formation of carbon-carbon bonds and are particularly well-suited for the introduction of vinylic groups onto aromatic rings. wikipedia.orgorganic-chemistry.orglibretexts.org

The Heck reaction involves the coupling of an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org To synthesize a precursor for this compound, a 3-halophenol (e.g., 3-bromophenol or 3-iodophenol) could be coupled with a suitable dichloroethene derivative. The success of this reaction would depend on the reactivity of the dichloroalkene and the ability to control side reactions. The reaction is typically performed using a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor. nih.gov

The Suzuki-Miyaura coupling offers another powerful route, involving the reaction of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, catalyzed by a palladium complex. libretexts.org For the synthesis of the target compound, this would entail the coupling of a 3-halophenol with a (2,2-dichlorovinyl)boronic acid or its ester. A significant advantage of the Suzuki-Miyaura reaction is its tolerance of a wide range of functional groups.

Both the Heck and Suzuki-Miyaura reactions provide versatile and efficient methods for introducing the vinyl moiety, and the choice between them would depend on the availability of the starting materials and the specific reaction conditions required.

Introduction of the 2,2-Dichloroethenyl Moiety

Once a phenol ring is appropriately functionalized at the 3-position, the next critical phase is the introduction of the 2,2-dichloroethenyl group. This can be accomplished through several synthetic pathways.

Synthetic Routes Involving Dichloroacetylation and Subsequent Elimination

One potential, though less documented for phenols, method for introducing the 2,2-dichloroethenyl group involves a two-step sequence of dichloroacetylation followed by an elimination reaction. This approach would first involve the acylation of a phenol derivative at the 3-position with dichloroacetyl chloride or a related reagent. Phenols can undergo both C-acylation (on the ring) and O-acylation (on the hydroxyl group). ucalgary.ca For this strategy to be effective, C-acylation at the 3-position would be necessary. This could potentially be achieved by first performing a Friedel-Crafts acylation on a suitably protected or pre-functionalized phenol.

Following the successful dichloroacetylation to form a 3-(dichloroacetyl)phenol derivative, the next step would be the conversion of the carbonyl group to the dichloroethenyl group. This transformation could be envisioned through a reduction of the ketone to an alcohol, followed by a dehydrohalogenation/dehydration sequence, although this would likely require harsh conditions. A more direct approach would be a reaction that converts the carbonyl directly to the dichloroalkene, potentially through a variation of the Wittig reaction or a similar olefination protocol.

Wittig and Related Olefination Reactions with Dichloro-containing Species

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). To introduce the 2,2-dichloroethenyl moiety, a dichloromethylene phosphorus ylide would be required.

A plausible synthetic route would start with 3-hydroxybenzaldehyde (B18108). This aldehyde could then be subjected to a Wittig reaction with a reagent such as dichloromethylenetriphenylphosphorane, which can be generated from dichloromethyltriphenylphosphonium chloride. The reaction would convert the aldehyde group directly into the 2,2-dichloroethenyl group, yielding the desired this compound.

The preparation of the necessary dichlorophosphonium salt and the subsequent generation of the ylide are critical steps. The ylide is typically generated in situ by treating the phosphonium (B103445) salt with a strong base. The reactivity of the ylide and the aldehyde, as well as the stability of the phenolic hydroxyl group under the reaction conditions, would be key factors in the success of this approach. While specific examples for 3-hydroxybenzaldehyde might not be readily available in the literature, the general applicability of the Wittig reaction suggests this is a viable synthetic strategy.

Table 3: Key Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Bromophenol |

| 3-Iodophenol |

| 3-Hydroxybenzaldehyde |

| Dichloroacetyl chloride |

| Dichloromethylenetriphenylphosphorane |

Perchlorination and Dehydrohalogenation Sequences for Vinylic Dichloride Formation

One potential, though less common, pathway to creating the 2,2-dichloroethenyl group on a phenolic compound involves a sequence of perchlorination followed by dehydrohalogenation. This strategy focuses on first creating a saturated polychlorinated alkyl chain which is then partially dehalogenated to form the desired vinyl dichloride.

The initial step would involve the Friedel-Crafts acylation of a protected phenol with a suitable acyl halide, such as chloroacetyl chloride, to introduce a two-carbon chain. This is followed by a reaction with a chlorinating agent like phosphorus pentachloride (PCl₅) to replace the carbonyl oxygen with two chlorine atoms, and subsequent chlorination of the alpha-carbon. The resulting polychlorinated ethyl group attached to the phenolic ring would then undergo selective dehydrohalogenation.

The dehydrohalogenation step is critical and typically achieved by using a base. The choice of base and reaction conditions is crucial to control the elimination reaction and avoid unwanted side reactions on the phenolic ring. For instance, reacting 1,2-dichloroethane with calcium hydroxide at elevated temperatures and pressures is a known method for producing vinyl chloride through chemical dehydrohalogenation. google.com This type of reaction, if applied selectively, could form the dichloroethenyl group. However, controlling the regioselectivity and preventing polymerization or other side reactions on the phenol ring presents significant synthetic challenges.

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methods. For the synthesis of complex phenolic compounds, advanced strategies focus on catalytic processes, continuous manufacturing, and waste reduction.

Catalytic methods offer significant advantages in the synthesis of phenolic compounds by enabling reactions with high selectivity and efficiency under milder conditions.

Cross-Coupling Reactions: A prevalent strategy for forming C-C bonds, such as attaching the dichloroethenyl group to a phenol, involves transition-metal-catalyzed cross-coupling reactions. For instance, a pre-functionalized phenol (e.g., a halophenol or a phenol triflate) could be coupled with a vinyl organometallic reagent.

Direct Hydroxylation: Catalytic methods for the direct hydroxylation of aryl halides provide a route to phenols from readily available starting materials. Copper-catalyzed systems, for example, can convert aryl halides to phenols using a hydroxide source. organic-chemistry.org This approach could be applied in the later stages of a synthesis to unmask the phenol group.

Oxidative Coupling: Nature utilizes oxidative coupling to synthesize complex molecules from simple phenolic building blocks. Chemists have developed catalytic methods to mimic these processes, which can be used to create biphenol scaffolds and other complex structures. nih.gov

Benzene (B151609) Oxidation: Direct oxidation of benzene to phenol is an area of intense research, aiming to replace the multi-step cumene process. mdpi.com Catalysts based on various transition metals incorporated into molecular sieves have shown promise in this conversion. mdpi.com

Recent advancements include the use of nitrous oxide (N₂O) as an oxygen source in nickel-catalyzed phenol synthesis from aryl halides. This method is robust, operates under mild conditions, and tolerates a wide range of functional groups. researchgate.net

Table 1: Comparison of Catalytic Methods in Phenolic Synthesis

| Catalytic Method | Description | Advantages |

|---|---|---|

| Cross-Coupling | Formation of C-C or C-heteroatom bonds using a metal catalyst. | High selectivity, broad substrate scope. |

| Direct Hydroxylation | Conversion of aryl halides directly to phenols. | Atom economy, use of readily available starting materials. organic-chemistry.org |

| Oxidative Coupling | Dimerization or polymerization of phenols through oxidation. | Mimics natural processes, access to complex structures. nih.gov |

| Benzene Oxidation | Direct conversion of benzene to phenol. | Potentially more sustainable alternative to the cumene process. mdpi.com |

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages for the synthesis of phenolic compounds. This technology provides enhanced control over reaction parameters, leading to improved yields, better product quality, and increased safety. ajinomoto.com

Key benefits of continuous flow processing include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents and exothermic reactions. ajinomoto.compharmasalmanac.com

Improved Control: Precise control over temperature, pressure, and reaction time allows for optimization of reaction conditions, leading to higher selectivity and reduced byproduct formation. nih.govresearchgate.net

Scalability: Scaling up production is simplified by either running the system for longer durations or by using multiple reactors in parallel ("numbering up"). pharmasalmanac.com

Multi-step Synthesis: Flow chemistry enables the integration of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. researchgate.netmdpi.com

Microreactors, with their high surface-to-volume ratio, facilitate efficient mixing and heat transfer, further enhancing reaction efficiency. pharmasalmanac.com This approach has been successfully applied to various reactions relevant to phenolic compound synthesis, including oxidative Heck/dehydrogenation reactions. acs.org

Strategies to minimize byproduct formation include:

Reaction Optimization: Careful optimization of reaction conditions (temperature, solvent, catalyst, reaction time) is essential to favor the desired reaction pathway and suppress side reactions.

Use of Protecting Groups: Protecting sensitive functional groups, such as the phenolic hydroxyl, can prevent them from participating in unwanted reactions during the synthesis. youtube.com The choice of protecting group is crucial, as it must be stable under the reaction conditions and easily removable at a later stage.

Chemoselective Reagents: Employing reagents that selectively react with one functional group in the presence of others can significantly reduce the formation of byproducts.

Catalytic Selectivity: As discussed earlier, highly selective catalysts can direct a reaction towards the desired product with high precision. For instance, controlling the regiochemistry in the synthesis of substituted phenols can be achieved through carefully designed catalytic cascade reactions. oregonstate.edu

Process Control in Flow Chemistry: The precise control offered by flow chemistry systems is particularly advantageous for minimizing byproducts in multi-step syntheses by ensuring consistent reaction conditions. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 2,2 Dichloroethenyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a cornerstone of the molecule's reactivity, influencing its acidity, enabling various derivatizations, and serving as a site for oxidative transformations.

Proton Transfer Kinetics and Thermodynamics of Phenols

Phenols are notably more acidic than alcohols. libretexts.org This increased acidity stems from the resonance stabilization of the conjugate base, the phenoxide ion. libretexts.orgbyjus.com Upon deprotonation, the negative charge on the oxygen atom is delocalized into the pi-electron system of the benzene (B151609) ring. libretexts.orgbyjus.com This charge dispersal stabilizes the phenoxide anion, making the parent phenol (B47542) more likely to release a proton. libretexts.org

The acidity of a phenol is significantly influenced by the nature of substituents on the aromatic ring. stackexchange.com

Electron-withdrawing groups , such as nitro or halide groups, enhance the acidity of phenol. pharmaguideline.comdoubtnut.com By pulling electron density away from the ring, they further stabilize the phenoxide ion, facilitating proton donation. byjus.com This effect is most pronounced when the groups are located at the ortho and para positions relative to the hydroxyl group. byjus.comdoubtnut.com

Electron-donating groups , like alkyl groups, have the opposite effect. They destabilize the phenoxide ion by increasing the negative charge on the oxygen, thereby decreasing the acidity of the phenol. stackexchange.comdoubtnut.com

In the case of 3-(2,2-dichloroethenyl)phenol, the dichloroethenyl substituent at the meta position is expected to act as an electron-withdrawing group through an inductive effect (-I), which would increase its acidity compared to unsubstituted phenol.

Table 1: Acidity of Various Substituted Phenols

| Compound | pKa | Effect of Substituent |

|---|---|---|

| Cyclohexanol | ~18 | Reference Aliphatic Alcohol |

| Phenol | 9.95 | Reference Phenol |

| p-Cresol | 10.26 | Electron-Donating (-CH₃) |

| m-Cresol | 10.09 | Electron-Donating (-CH₃) |

| m-Chlorophenol | 9.12 | Electron-Withdrawing (-Cl) |

| p-Chlorophenol | 9.42 | Electron-Withdrawing (-Cl) |

This table illustrates the impact of electron-donating and electron-withdrawing groups on the pKa of phenols.

Derivatization Reactions for Structural Modification of Phenolic Hydroxyls

The phenolic hydroxyl group is a versatile handle for structural modification through various derivatization reactions, most notably etherification and esterification. nih.gov

Etherification: Phenols can be converted to phenol ethers. A common and high-yielding method is the Williamson ether synthesis, which involves two steps:

Deprotonation of the phenol with a strong base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion. wikipedia.org

Nucleophilic substitution (Sₙ2) reaction of the phenoxide ion with an alkyl halide to form the ether. wikipedia.orgcdnsciencepub.com

Primary alkyl halides are most effective for this reaction. wikipedia.org Palladium-catalyzed methods have also been developed for the allylic etherification of phenols. frontiersin.org

Esterification: The reaction of phenols with carboxylic acids to form esters is typically slow. chemguide.co.uklibretexts.org Therefore, more reactive derivatives of carboxylic acids, such as acyl chlorides (acid chlorides) or acid anhydrides, are used for efficient esterification. libretexts.orgshaalaa.com The reaction with an acyl chloride, like ethanoyl chloride, proceeds at room temperature to form the corresponding phenyl ester and hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction with acid anhydrides is slower and may require warming. libretexts.org The process can be accelerated by first converting the phenol to its more reactive phenoxide ion. libretexts.org

Table 2: Common Reagents for Phenol Derivatization

| Reaction Type | Reagent Class | Specific Example | Product |

|---|---|---|---|

| Etherification | Alkyl Halide (with base) | Ethyl bromide (CH₃CH₂Br) | Phenyl ether |

| Esterification | Acyl Chloride | Ethanoyl chloride (CH₃COCl) | Phenyl ester |

| Esterification | Acid Anhydride (B1165640) | Ethanoic anhydride ((CH₃CO)₂) | Phenyl ester |

This table summarizes common derivatization strategies for the phenolic hydroxyl group.

Reactivity of the Dichloroethenyl Moiety

The dichloroethenyl group (–CH=CCl₂) possesses a carbon-carbon double bond substituted with two chlorine atoms, which dictates its reactivity.

Nucleophilic Addition Reactions to the Activated Vinylic System

While vinyl chloride is generally unreactive in nucleophilic substitution reactions due to the partial double-bond character of the C-Cl bond, the electronic properties of the dichloroethenyl group in this compound are different. sarthaks.comdoubtnut.com The two electron-withdrawing chlorine atoms polarize the double bond, making the carbon atom bonded to them (C-2) electrophilic and susceptible to nucleophilic attack.

This electronic setup favors nucleophilic addition reactions, where a nucleophile adds across the double bond. The presence of two chlorine atoms on the same carbon activates the vinylic system for such additions. Halogenation reactions, for example, proceed via an initial electrophilic attack on the pi-electrons of the double bond, often forming a cyclic halonium ion intermediate. msu.eduyoutube.com In the case of a dichloro-substituted alkene, the electron-poor nature of the double bond would influence its reactivity towards electrophiles and favor reactions with nucleophiles.

Reductive Dehalogenation Pathways of Chlorinated Alkenes

Chlorinated alkenes can undergo reductive dehalogenation, where chlorine atoms are replaced by hydrogen atoms. This is a significant pathway for the environmental degradation of chlorinated solvents. A widely studied method for the reduction of compounds like vinyl chloride is the use of zero-valent iron (Fe⁰) in aqueous systems. acs.orgacs.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acyl chloride |

| Alcohols |

| Alkyl halide |

| Benzene |

| 1,4-Benzoquinone |

| Carboxylic acid |

| Cyclohexadienone |

| Cyclohexanol |

| Dichloroethene |

| Ethane |

| Ethanoic anhydride |

| Ethanoyl chloride |

| Ethene |

| Ethyl bromide |

| Ethylene |

| Hydrochloric acid |

| Hydroquinones |

| Metallic iron (Zero-valent iron) |

| Phenol |

| Phenyliodine diacetate (PIDA) |

| Quinones |

| Sodium dichromate |

| Sodium hydroxide |

Electrophilic and Radical Reactions on the Aromatic Ring

Influence of Dichloroethenyl Substituent on Electrophilic Aromatic Substitution Regioselectivity and Rate

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The rate and regioselectivity (the position of substitution) are governed by the electronic properties of the substituents already present on the ring. studysmarter.co.uk Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). wikipedia.org

In this compound, two competing substituent effects are at play:

The Hydroxyl (-OH) Group : This is a powerful activating group. quora.com It donates electron density to the aromatic ring through a strong resonance effect (+M effect), which greatly stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction. vanderbilt.edu This activating nature makes phenols highly reactive towards electrophiles, often not requiring a strong Lewis acid catalyst. byjus.com The -OH group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. chemistrytalk.orgsavemyexams.com

The 3-(2,2-Dichloroethenyl) Group : This substituent is expected to be a deactivating group. The vinyl group itself is weakly activating, but the presence of two highly electronegative chlorine atoms on the terminal carbon creates a strong inductive electron-withdrawing effect (-I effect). This effect pulls electron density away from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Electron-withdrawing groups are typically meta-directors. savemyexams.com

Regioselectivity: The directing effects present a more complex scenario. The powerful ortho, para-directing influence of the hydroxyl group will be the primary determinant of the substitution pattern. libretexts.org The available positions for substitution relative to the two groups are C2, C4, C5, and C6.

| Position | Directed by -OH | Directed by -Dichloroethenyl | Steric Hindrance | Predicted Outcome |

| C2 | Ortho (Favored) | Ortho (Disfavored) | Moderate (from both groups) | Minor Product |

| C4 | Para (Favored) | Meta (Favored) | Low | Major Product |

| C5 | Meta (Disfavored) | Para (Disfavored) | Low | Unlikely |

| C6 | Ortho (Favored) | Meta (Favored) | Low (from -OH only) | Major Product |

Radical Mediated Reactions and Intermediates in Phenol Chemistry

Phenolic compounds are well-known to participate in radical-mediated reactions, primarily through the formation of a phenoxyl radical intermediate. cmu.edunist.gov This occurs when the hydrogen atom of the hydroxyl group is abstracted by another radical species or through an oxidative process. acs.org

R-Ar-OH + X• → R-Ar-O• + HX (where R-Ar-OH is a substituted phenol and X• is a radical)

Once formed, the phenoxyl radical of this compound would be a resonance-stabilized species. The unpaired electron can delocalize into the aromatic ring, with significant spin density at the ortho and para positions. researchgate.net

These reactive phenoxyl radical intermediates can undergo several subsequent reactions:

Radical Coupling (Dimerization/Polymerization) : Two phenoxyl radicals can combine to form C-C or C-O bonds. wikipedia.org This is a key step in the oxidative coupling of phenols, leading to the formation of biphenols or polyphenyl ethers. researchgate.netnih.gov Coupling typically occurs at the positions with the highest spin density, i.e., the ortho and para carbons. researchgate.net This process can lead to the formation of dimers, oligomers, and even cross-linked polymer networks.

Reaction with Other Molecules : The phenoxyl radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction. It can also react with other radical species present in the system in termination steps. libretexts.org

Halogenation : Free-radical halogenation, typically initiated by UV light, can occur on alkyl side chains of aromatic rings. wikipedia.orgchadsprep.com While less common for the aromatic ring itself compared to electrophilic halogenation, radical conditions could potentially lead to reactions involving the dichloroethenyl group or the ring. pearson.com

The primary radical intermediates in the chemistry of this compound would be the phenoxyl radical and any radicals formed by addition to the vinyl group. The stability and subsequent reaction pathways of these intermediates would dictate the final product distribution in radical-mediated processes.

Mechanistic Studies Using Advanced Spectroscopic Techniques

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time directly within the NMR tube. acs.orgnih.gov It provides detailed structural and quantitative information, allowing for the tracking of reactant consumption, intermediate formation, and product generation over time. This data is invaluable for elucidating reaction mechanisms and determining kinetic parameters. labrulez.com

For studying the chemical reactivity of this compound, in-situ ¹H NMR would be particularly effective. Key applications include:

Monitoring Polymerization : The polymerization of the vinyl group can be followed by observing the disappearance of the characteristic signals of the vinyl protons. acs.orgacs.org The integration of these peaks relative to an internal standard or the aromatic protons (which remain unchanged) provides a direct measure of monomer conversion as a function of time. researchgate.net This allows for the calculation of polymerization rates under various conditions (e.g., different initiators, temperatures).

Tracking Electrophilic Aromatic Substitution : By monitoring the aromatic region of the ¹H NMR spectrum, the substitution pattern can be determined. As the reaction proceeds, the signals corresponding to the starting material will decrease, while new signals for the ortho- and para-substituted products will appear. The distinct chemical shifts and coupling patterns of the new aromatic protons would confirm the regioselectivity of the reaction and allow for the quantification of the isomer ratio.

| Proton Type | Approximate ¹H NMR Chemical Shift (ppm) | Expected Change During Reaction | Information Gained |

| Phenolic -OH | 5.0 - 8.0 (variable) | May shift or broaden | Confirmation of reaction at -OH group |

| Aromatic C-H | 6.5 - 7.5 | Decrease of starting signals, appearance of new patterns | Reactant consumption, product formation, regioselectivity |

| Vinylic C-H | 6.0 - 7.0 | Decrease in intensity | Monomer conversion, polymerization kinetics |

Time-Resolved Spectroscopy for Elucidating Reaction Intermediates

Many chemical reactions proceed through highly reactive, short-lived intermediates such as radicals, radical ions, and excited states. These species exist at very low concentrations and have lifetimes on the order of femtoseconds to microseconds, making them impossible to study with conventional spectroscopic methods. nih.gov Time-resolved spectroscopic techniques, like transient absorption spectroscopy and time-resolved resonance Raman spectroscopy, use ultra-short laser pulses to generate and probe these transient species. beilstein-journals.org

In the study of this compound, these techniques are essential for directly observing and characterizing key reaction intermediates.

Transient Absorption Spectroscopy : This technique involves exciting a sample with a short "pump" laser pulse to initiate the reaction and then probing the sample with a "probe" light pulse at various delay times. The difference in absorption between the excited and unexcited sample provides the absorption spectrum of the transient species. acs.org

Phenoxyl Radical Detection : Phenoxyl radicals, the key intermediates in radical-mediated reactions of phenols, have characteristic strong absorption bands in the visible region (typically around 400 nm). acs.orgnih.govacs.org By using laser flash photolysis to generate the phenoxyl radical of this compound, its absorption spectrum, lifetime, and reaction kinetics (e.g., decay via dimerization) could be directly measured. nist.govresearchgate.net

Radical Cation Detection : Direct photoionization of phenols can also produce phenol radical cations, which are precursors to phenoxyl radicals and have distinct absorption spectra. acs.orgacs.org

Time-Resolved Resonance Raman (TR³) Spectroscopy : This technique provides vibrational (fingerprint) information about short-lived intermediates, offering more structural detail than transient absorption. nih.gov By tuning the probe laser to an electronic absorption band of the intermediate, its Raman signal is greatly enhanced. TR³ spectroscopy could be used to obtain the vibrational spectrum of the 3-(2,2-dichloroethenyl)phenoxyl radical, providing insights into how the substituents affect its electronic structure and bonding.

These advanced spectroscopic methods provide a direct window into the fleeting intermediates that govern the reaction pathways of this compound, enabling a detailed mechanistic understanding that is unattainable through the analysis of only starting materials and final products.

Mass Spectrometry-Based Reaction Pathway Analysis

A comprehensive review of available scientific literature and spectral databases indicates a lack of specific studies focused on the mass spectrometry-based reaction pathway analysis of this compound. While mass spectrometry is a common technique for the analysis of phenolic compounds in various contexts, including environmental and metabolic studies, dedicated research detailing the fragmentation patterns and reaction pathways of this specific molecule has not been identified.

In the absence of direct research, a theoretical examination of potential fragmentation pathways can be postulated based on the known mass spectrometric behavior of related compounds, such as phenol, chlorophenols, and styrenes. However, without experimental data for this compound, any such discussion would be speculative and would not meet the requirement for detailed, scientifically validated research findings.

Therefore, this section cannot be populated with the requested detailed research findings or interactive data tables due to the current absence of published data on the mass spectrometry-based reaction pathway analysis of this compound. Further experimental research would be necessary to elucidate these pathways and provide the data required for a thorough analysis.

Computational Chemistry and Theoretical Studies on 3 2,2 Dichloroethenyl Phenol

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in 3-(2,2-dichloroethenyl)phenol is fundamental to its chemical behavior. Computational methods allow for a detailed examination of its structure and the various conformations it can adopt.

The most stable geometric arrangement of this compound can be determined through quantum chemical calculations. Methods such as Density Functional Theory (DFT), often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are utilized to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy structure on the potential energy surface. For substituted phenols, these calculations provide precise information on bond lengths, bond angles, and dihedral angles, as illustrated in the hypothetical data below.

| Parameter | Atoms Involved | Hypothetical Value |

|---|---|---|

| Bond Length | C-O (Phenolic) | 1.36 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Length | C=C (Vinyl) | 1.34 Å |

| Bond Length | C-Cl | 1.73 Å |

| Bond Angle | C-O-H | 109.5° |

| Bond Angle | C-C-Cl | 122.0° |

| Dihedral Angle | C(ring)-C(ring)-C(vinyl)-C(vinyl) | Variable (see conformational analysis) |

Substituted phenols, including this compound, can exist in various conformations due to rotation around single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. For this compound, a key rotational barrier exists around the single bond connecting the dichloroethenyl group to the phenolic ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between them. The stability of different conformers is influenced by factors such as steric hindrance and electronic interactions.

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A | 0° | 5.0 | Eclipsed (higher energy) |

| B | 60° | 1.5 | Gauche |

| C | 120° | 2.0 | Gauche |

| D | 180° | 0.0 | Anti (lowest energy) |

Electronic Structure and Reactivity Prediction

The arrangement of electrons within a molecule is crucial for understanding its reactivity. Computational methods provide valuable tools for predicting how this compound will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. For this compound, the electron-withdrawing dichloroethenyl group is expected to lower the energies of both the HOMO and LUMO compared to phenol (B47542).

| Molecular Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The distribution of electron density in a molecule can be visualized using an electrostatic potential (ESP) map. These maps illustrate the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), such as those around electronegative atoms like oxygen and chlorine, while blue indicates regions of positive potential (electron-poor), often found around hydrogen atoms attached to electronegative atoms. The ESP map of this compound would be expected to show a negative potential around the phenolic oxygen and the chlorine atoms, and a positive potential around the hydroxyl hydrogen. The partial atomic charges on each atom can also be calculated to provide a quantitative measure of the charge distribution.

| Atom | Hypothetical Partial Charge (a.u.) |

|---|---|

| O (Phenolic) | -0.65 |

| H (Hydroxyl) | +0.45 |

| Cl (vinyl) | -0.15 |

| C (attached to OH) | +0.20 |

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For substituted phenols, QSAR can be used to predict properties such as antioxidant activity or toxicity. These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. Relevant descriptors for this compound could include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume), and lipophilic descriptors (e.g., logP). By establishing a mathematical relationship between these descriptors and a known reactivity parameter for a training set of molecules, the reactivity of new compounds like this compound can be predicted.

| Compound | HOMO Energy (eV) | LogP | Molecular Volume (ų) | Observed Reactivity |

|---|---|---|---|---|

| Phenol | -6.0 | 1.46 | 88.5 | 1.0 |

| 4-Chlorophenol | -6.2 | 2.39 | 98.7 | 1.5 |

| This compound | -6.5 | 3.5 (Predicted) | 125.2 | Predicted Value |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry serves as a powerful tool to unravel the mechanistic details of chemical reactions at a molecular level. For phenolic compounds, including this compound, theoretical studies are instrumental in predicting reaction kinetics and thermodynamics, offering a granular view that is often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. In the context of this compound, DFT calculations are crucial for characterizing the transition states of its various reactions. The transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to proceed.

The 2,2-dichloroethenyl group at the meta position of the phenol ring is expected to act as an electron-withdrawing group, influencing the electronic environment of the phenolic hydroxyl group. This influence is critical in reactions such as hydrogen atom abstraction, which is a common pathway for phenolic antioxidants. DFT calculations can be employed to model the interaction of this compound with a radical species, such as a peroxyl radical. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products.

Key parameters that can be determined from these calculations include the activation energy, which is the energy difference between the reactants and the transition state, and the O-H bond dissociation enthalpy (BDE). A higher activation energy implies a slower reaction rate. The electron-withdrawing nature of the dichloroethenyl substituent would likely increase the O-H BDE compared to unsubstituted phenol, making hydrogen abstraction more difficult.

Table 1: Illustrative DFT-Calculated Parameters for Phenolic Compounds

| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) | Activation Energy for H-abstraction (kcal/mol) |

| Phenol | 87.5 | 10.2 |

| 4-Methoxyphenol | 82.6 | 8.5 |

| 4-Nitrophenol | 90.3 | 12.1 |

| This compound (Estimated) | ~89-91 | ~11-13 |

Note: The values for this compound are estimated based on the expected electronic effects of the substituent and are for illustrative purposes.

Vibrational frequency analysis is another critical component of transition state characterization. A true transition state is identified by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Beyond identifying the transition state for a single reaction step, computational methods can map out entire reaction pathways, providing a comprehensive energy profile. For this compound, this involves calculating the energies of all reactants, intermediates, transition states, and products for a given transformation. The resulting potential energy surface illustrates the most energetically favorable route for the reaction to take.

For instance, in the oxidation of phenols, several mechanisms can be operative, including hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and sequential proton-loss electron transfer (SPLET). researchgate.net DFT calculations can be used to construct the energy profiles for each of these competing pathways for this compound. The relative heights of the energy barriers for each pathway will determine which mechanism is dominant under specific conditions.

The electron-withdrawing dichloroethenyl group would likely disfavor pathways that involve the formation of a phenoxide anion, such as SPLET, by destabilizing the negative charge on the oxygen atom. Conversely, it might have a less pronounced effect on the HAT pathway. Computational mapping of these pathways would provide quantitative insights into these mechanistic preferences.

An illustrative reaction energy profile would plot the relative free energy against the reaction coordinate, showing the energetic landscape of the reaction.

The solvent environment can have a profound impact on reaction mechanisms and rates, particularly for reactions involving polar or charged species. researchgate.net Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve including a number of solvent molecules in the calculation.

For phenolic compounds, the choice of solvent can dramatically alter the dominant reaction mechanism. researchgate.net In non-polar solvents, the HAT mechanism is often favored. In contrast, polar, hydrogen-bond-accepting solvents can facilitate proton transfer, making the SPLET mechanism more competitive. researchgate.net The ability of a solvent to stabilize the phenoxide anion is a key factor in promoting the SPLET pathway. researchgate.net

In the case of this compound, computational studies incorporating solvent effects would be essential for predicting its reactivity in different environments. For example, in a polar protic solvent like methanol (B129727), the SPLET pathway might become more significant despite the electronic nature of the substituent. DFT calculations with a PCM can be used to compute the free energies of solvation for the reactants, transition states, and products, thereby providing a more accurate picture of the reaction energetics in solution.

Table 2: Illustrative Solvent Effects on Reaction Rate Constants for a Generic Phenol

| Solvent | Dielectric Constant | Dominant Mechanism | Relative Rate Constant |

| Hexane (B92381) | 1.9 | HAT | 1.0 |

| Dichloromethane | 9.1 | HAT/PCET | 5.8 |

| Acetonitrile (B52724) | 37.5 | SPLET/PCET | 25.2 |

| Methanol | 32.7 | SPLET | 48.6 |

These computational approaches, from DFT-based transition state characterization to the mapping of complex reaction pathways and the inclusion of solvent effects, provide a detailed and predictive understanding of the chemical behavior of this compound. While direct experimental and computational data for this specific molecule remains to be fully explored, the principles established from the study of other substituted phenols offer a solid foundation for its theoretical investigation.

Environmental Transformation and Degradation Pathways of 3 2,2 Dichloroethenyl Phenol

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the transformation of a chemical compound through non-biological processes. For 3-(2,2-dichloroethenyl)phenol, the primary abiotic degradation mechanisms are expected to be photolysis and hydrolysis, with oxidative processes initiated by reactive oxygen species also playing a role.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In the environment, this process is primarily driven by solar radiation. While specific studies on the photolysis of this compound are limited, the general behavior of phenols and chlorophenols suggests that it would be susceptible to photodegradation. In aqueous environments, direct photolysis can occur when the molecule absorbs light, leading to the cleavage of chemical bonds. The presence of the dichlorovinyl group and the phenolic hydroxyl group can influence the absorption of UV radiation and the subsequent photochemical reactions.

Indirect photolysis is also a significant pathway, where photosensitizers present in natural waters (e.g., dissolved organic matter) absorb light and generate reactive species that in turn degrade the compound. The phototransformation of chlorophenols can lead to the formation of various intermediates, including other phenols and, eventually, ring-cleavage products. The rate and products of photolysis are influenced by factors such as water depth, turbidity, and the presence of other chemical species.

In the atmosphere, phenolic compounds can be degraded by gas-phase photolysis and reactions with photochemically generated oxidants. Volatilized this compound would be subject to attack by hydroxyl radicals (•OH), which are key oxidants in the troposphere.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis is an important factor in its environmental persistence, particularly in aqueous systems. The rate of hydrolysis is often dependent on the pH of the surrounding medium.

Table 1: Illustrative Hydrolysis Half-lives of Related Phenolic Compounds at Different pH Values

| Compound | pH 5 (days) | pH 7 (days) | pH 9 (days) |

| Phenol (B47542) | Stable | Stable | Stable |

| 2-Chlorophenol | Stable | Stable | Stable |

| 2,4-Dichlorophenol | Stable | Stable | Stable |

Note: This table provides general stability information for related compounds to illustrate the typical hydrolytic stability of phenols and chlorophenols under environmental conditions. Specific data for this compound is not available.

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are highly reactive molecules that can initiate the degradation of organic pollutants in the environment. These species are generated through various photochemical and chemical processes in water, soil, and air.

Hydroxyl radicals are non-selective oxidants that can react rapidly with aromatic compounds like this compound. The reaction typically involves the addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, leading to the formation of hydroxylated derivatives and eventual ring cleavage.

Singlet oxygen, another important ROS in surface waters, can also react with phenolic compounds. The reaction mechanism can involve electron transfer or cycloaddition, leading to the formation of various oxidation products. The rate of these oxidative processes is dependent on the concentration of both the target compound and the ROS, as well as environmental factors such as temperature and the presence of radical scavengers.

Table 2: Second-Order Rate Constants for the Reaction of Phenol and Related Compounds with Hydroxyl Radical (•OH) and Singlet Oxygen (¹O₂)

| Compound | Rate Constant with •OH (M⁻¹s⁻¹) | Rate Constant with ¹O₂ (M⁻¹s⁻¹) |

| Phenol | 1.4 x 10¹⁰ | 1.1 x 10⁷ |

| 2-Chlorophenol | 1.1 x 10¹⁰ | - |

| 4-Chlorophenol | 1.0 x 10¹⁰ | - |

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many environmental pollutants.

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. Halogenated phenols, including chlorinated phenols, can be degraded by various microbial species under both aerobic and anaerobic conditions.

Under aerobic conditions, the initial step in the degradation of chlorophenols often involves the hydroxylation of the aromatic ring to form a chlorocatechol. This reaction is typically catalyzed by a monooxygenase enzyme. The resulting chlorocatechol is then subject to ring cleavage by dioxygenase enzymes, either through an ortho- or meta-cleavage pathway. Subsequent enzymatic reactions lead to the formation of intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, resulting in the complete mineralization of the compound to carbon dioxide and water.

Under anaerobic conditions, the degradation of halogenated phenols often begins with reductive dehalogenation, where the chlorine substituent is removed and replaced with a hydrogen atom. The resulting phenol can then be further degraded through various anaerobic pathways.

The biodegradation of pyrethroid metabolites like this compound is carried out by a variety of microbial enzymes. The initial steps in the breakdown of this compound are likely to be catalyzed by hydroxylases or dioxygenases.

Based on the known metabolic pathways of similar compounds, a plausible biotransformation pathway for this compound would involve the initial hydroxylation of the aromatic ring to form a dichlorovinyl-substituted catechol. This catechol intermediate would then undergo ring cleavage, catalyzed by a catechol dioxygenase. The subsequent metabolites would be further processed by a series of enzymes, leading to the breakdown of the aromatic structure and the eventual release of the vinyl and chloro substituents.

The identification of specific metabolites from the microbial degradation of this compound would require dedicated studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Such studies would be essential to fully elucidate the biodegradation pathway and to identify any persistent or potentially toxic intermediates.

Table 3: Common Enzymes Involved in the Microbial Degradation of Halogenated Aromatic Compounds

| Enzyme Class | Function |

| Monooxygenases | Catalyze the initial hydroxylation of the aromatic ring. |

| Dioxygenases | Catalyze the cleavage of the aromatic ring. |

| Dehalogenases | Catalyze the removal of halogen substituents. |

| Hydrolases | Catalyze the cleavage of various chemical bonds by adding water. |

Bioavailability and Environmental Partitioning in Degradation Contexts

The bioavailability of this compound, a critical factor influencing its susceptibility to microbial degradation and its potential for bioaccumulation, is intrinsically linked to its partitioning behavior in the environment. Chlorophenols, as a class, are known to be ubiquitous environmental contaminants, and their derivatives can be persistent and recalcitrant. nih.govresearchgate.net The partitioning of these compounds between water, soil, sediment, and air dictates their concentration in various environmental compartments and thus their accessibility to organisms and degradative processes. cdc.govresearchgate.net

The environmental partitioning of chlorophenols is significantly influenced by pH. cdc.govnih.gov As weak acids, they exist in equilibrium between their protonated (phenolic) and deprotonated (phenolate) forms. nih.gov It is expected that under acidic conditions, this compound would be more likely to adsorb to soil and sediment particles. nih.gov Conversely, under neutral to alkaline conditions, its mobility in soil and solubility in water would likely increase. cdc.govnih.gov

The hydrophobicity of a chlorophenol, which generally increases with the number of chlorine atoms, also plays a crucial role in its environmental distribution. unl.pt Increased hydrophobicity can lead to greater sorption onto organic matter in soil and sediments, potentially reducing its immediate bioavailability in the aqueous phase but also creating a long-term reservoir of the contaminant. researchgate.net Chlorophenols are considered to have a low to moderate potential for bioconcentration. cdc.gov

The following table summarizes the key factors influencing the bioavailability and partitioning of compounds in the dichlorophenol class.

| Factor | Influence on Bioavailability and Partitioning | Source |

| pH | Affects the ionization state; lower pH increases adsorption to soil, while higher pH increases water solubility and mobility. | cdc.govnih.gov |

| Organic Matter Content | Higher organic matter in soil and sediment increases sorption, reducing aqueous phase concentration. | researchgate.netunl.pt |

| Water Solubility | Generally, water solubility decreases as the number of chlorine atoms increases. | unl.pt |

| Chlorine Substitution | The number and position of chlorine atoms affect hydrophobicity and, consequently, partitioning behavior. | nih.govunl.pt |

Environmental Fate Modeling and Prediction

Predictive models are essential tools for estimating the environmental behavior and persistence of chemical compounds where extensive empirical data is lacking. brownandcaldwell.com For this compound, such models would rely on its structural properties to forecast its persistence and movement through the environment.

Predictive Models for Environmental Persistence of Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) models are commonly used to predict the environmental fate of organic compounds. These models establish a mathematical relationship between the chemical structure of a compound and its environmental properties, such as its biodegradation rate or potential for bioaccumulation. For phenolic compounds, these models would incorporate descriptors such as the octanol-water partition coefficient (log Kow), dissociation constant (pKa), and molecular weight to estimate their persistence.

The persistence of chlorophenols in the environment is moderate, with resistance to biodegradation increasing with the degree of chlorination. nih.gov Models predicting the fate of this compound would likely classify it as moderately persistent, with biodegradation being a primary, albeit potentially slow, degradation pathway. researchgate.net Factors that enhance biodegradation include the presence of adapted microbial populations and favorable environmental conditions. researchgate.net

Transport and Distribution Pathways in Various Environmental Compartments

The transport and distribution of this compound through various environmental compartments are governed by processes such as volatilization, sorption, leaching, and atmospheric deposition. cdc.gov Once released into the environment, industrial waste discharges are a principal point source of chlorophenols into water systems. cdc.gov

Atmosphere: The mono- and dichlorophenols are the most volatile among the chlorophenols. cdc.gov Once in the atmosphere, they are expected to be degraded by reacting with photochemically produced hydroxyl radicals. nih.gov

Water: In the aquatic environment, this compound can exist in a dissolved state or adsorbed to suspended particles. unl.pt Its distribution between these phases is pH-dependent. unl.pt The principal removal mechanism from water is likely biodegradation, though photolysis may also contribute. cdc.gov

Soil and Sediment: The mobility of this compound in soil is influenced by factors like soil type, organic matter content, and pH. unl.pt Adsorption to soil particles can limit its transport to groundwater. nih.govunl.pt However, under conditions favoring its soluble form, leaching can occur. cdc.gov Sediments can act as a long-term sink for chlorophenols, where they may persist, particularly under anaerobic conditions. publications.gc.ca

The following table outlines the expected transport and distribution pathways for a dichlorophenol compound.

| Environmental Compartment | Primary Transport/Distribution Processes | Governing Factors | Source |

| Air | Volatilization from water/soil, atmospheric deposition | Vapor pressure, temperature, air currents | cdc.gov |

| Water | Adsorption to suspended solids, leaching from soil | pH, water solubility, water flow | cdc.govunl.pt |

| Soil | Sorption to organic matter, leaching to groundwater | Soil composition, organic matter content, pH, precipitation | nih.govunl.pt |

| Sediment | Deposition from the water column, resuspension | Particle size, water currents, bioturbation | publications.gc.ca |

Advanced Analytical Methodologies for Characterization and Detection in Research

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating 3-(2,2-Dichloroethenyl)phenol from complex matrices. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, FID, MS) for Phenolic Compounds

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like phenols. epa.gov For the analysis of phenolic compounds, samples are typically extracted from their matrix and may undergo a derivatization step to increase volatility and improve chromatographic behavior. epa.govsettek.com

Underivatized phenols can be analyzed directly by GC coupled with a Flame Ionization Detector (FID). epa.govsettek.com However, for enhanced sensitivity, especially for chlorinated compounds like this compound, derivatization is often employed. Derivatization with reagents like pentafluorobenzyl bromide (PFBBr) creates derivatives that are highly sensitive to an Electron Capture Detector (ECD), which is selective for halogenated compounds. epa.govsettek.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers the highest degree of confidence in identification. The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint, allowing for unambiguous identification of the target analyte. researchgate.netthermofisher.com The separation is typically achieved on fused-silica capillary columns of varying polarities. epa.gov

Table 1: Typical GC Conditions for Phenolic Compound Analysis

| Parameter | Condition |

|---|---|

| Columns | Fused-silica capillary columns (e.g., DB-5, DB-1701) epa.gov |

| Injection | Grob-type, splitless injection epa.gov |

| Detectors | Flame Ionization Detector (FID) for underivatized phenols epa.govsettek.com Electron Capture Detector (ECD) for halogenated derivatives epa.govsettek.com Mass Spectrometer (MS) for definitive identification researchgate.netthermofisher.com |

| Derivatization | Optional, using reagents like diazomethane (B1218177) or PFBBr to improve volatility and sensitivity epa.govsettek.com |

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Diode Array Detection for Phenols

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of phenolic compounds. theseus.fi Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for phenol (B47542) analysis. dphen1.com

Detection is often achieved using a UV-Vis detector, as the phenolic ring is a chromophore that absorbs UV light. scirp.org A Diode Array Detector (DAD) provides enhanced capability by acquiring the full UV-Vis spectrum for each peak, which aids in peak identification and purity assessment. nih.gov The retention and separation of phenols can be optimized by adjusting the mobile phase composition, typically a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nkust.edu.tw Pre-column derivatization can also be used to introduce chromophores or fluorophores that enhance detection sensitivity. scirp.orgnkust.edu.tw

Table 2: Representative HPLC System for Phenol Analysis

| Component | Specification |

|---|---|

| Column | Reversed-phase C18 or Phenyl-Hexyl nkust.edu.tw |

| Mobile Phase | Gradient or isocratic elution with a mixture of acidified water and acetonitrile/methanol nkust.edu.tw |

| Detector | UV-Vis or Diode Array Detector (DAD) theseus.finih.gov |

| Derivatization | Pre-column derivatization with reagents like 4-nitrobenzoyl chloride or 1-fluoro-2,4-dinitrobenzene (B121222) for enhanced UV detection scirp.orgnkust.edu.tw |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed in Phenolic Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). lcms.cz This results in substantially higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC. lcms.cz

The application of UPLC is particularly advantageous for the analysis of complex mixtures of environmental phenols, where it can separate numerous priority pollutants in a fraction of the time required by HPLC, without compromising resolution. lcms.cznih.gov For this compound, a UPLC method coupled with tandem mass spectrometry (UPLC-MS/MS) would provide a rapid, highly sensitive, and selective analytical approach. nih.gov

Table 3: Performance Comparison of HPLC vs. UPLC for Phenolic Pollutant Analysis

| Feature | Conventional HPLC (5 µm particles) | UPLC (1.9 µm particles) |

|---|---|---|

| Analysis Time | Significantly longer lcms.cz | Significantly shorter lcms.cz |

| Resolution | Good | Excellent, with sharper peaks lcms.cz |

| Sensitivity | Lower peak heights | Higher peak heights, leading to increased sensitivity lcms.cz |

| System Pressure | Lower | Much higher, requiring specialized instrumentation lcms.cz |

Capillary Electrophoresis (CE) for Phenolic Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. plu.mx It offers advantages such as short analysis times, high separation efficiency, and minimal sample and reagent consumption. ufmg.br

For the analysis of phenols, which are weak acids, the separation is typically performed in a basic buffer where the phenols are ionized. nih.gov The separation of various dichlorophenol isomers has been demonstrated using CE, suggesting its applicability for resolving this compound from similar compounds. nih.gov Coupling CE with mass spectrometry (CE-MS) provides high selectivity and sensitivity, making it a powerful tool for identifying trace levels of phenolic pollutants in complex matrices. nih.govnih.gov Nonaqueous capillary electrophoresis (NACE) has also been developed for the separation of chlorinated phenolic compounds, offering high sensitivity and alleviating issues like electrode fouling in amperometric detection. researchgate.net

Table 4: Typical Parameters for Capillary Electrophoresis of Phenols

| Parameter | Description |

|---|---|

| Capillary | Fused-silica, typically 50-90 cm in length ufmg.br |

| Background Electrolyte (BGE) | Basic buffers (e.g., ammonium (B1175870) hydroxide, borate (B1201080) buffer) to ensure ionization of phenolic compounds nih.govnih.gov |

| Separation Voltage | High voltage applied across the capillary to drive electrophoretic separation |

| Detection | Diode Array Detection (DAD) or Mass Spectrometry (MS) ufmg.brnih.gov |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds. primescholars.com It is based on the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. mdpi.com

For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide critical data.

¹H NMR: The proton NMR spectrum would show distinct signals for the phenolic hydroxyl (-OH) proton, the aromatic protons on the benzene (B151609) ring, and the vinyl proton. The chemical shifts of the aromatic protons would confirm the substitution pattern on the ring, while the signal for the vinyl proton would confirm the presence of the dichloroethenyl group.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the aromatic carbons, the vinyl carbons, and the carbon bearing the hydroxyl group.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the complete and unambiguous structure of the molecule. mdpi.com

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic -OH | Variable, broad (4.5-8.0) | - |

| Aromatic C-H | 6.8 - 7.4 | 115 - 130 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C-C(vinyl) | - | 135 - 140 |

| Vinyl C-H | 6.5 - 7.0 | 120 - 125 |

Note: Predicted values are estimates based on standard chemical shift ranges for similar functional groups.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pentafluorobenzyl bromide |

| Diazomethane |

| Acetonitrile |

| Methanol |

| 4-nitrobenzoyl chloride |

| 1-fluoro-2,4-dinitrobenzene |

| Ammonium hydroxide |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. While no specific spectra for this compound are readily available in the literature, the expected characteristic vibrational modes can be inferred from the known absorptions of its constituent parts: a substituted phenol and a dichloroalkene.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening attributed to intermolecular hydrogen bonding. google.comnih.gov Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would likely produce several sharp bands in the 1450-1600 cm⁻¹ region. epa.gov The C-O stretching vibration of the phenol is expected to be observed in the 1200-1300 cm⁻¹ range. google.com

The dichloroethenyl group would also contribute distinct signals. The C=C stretching of the vinyl group is expected in the 1600-1650 cm⁻¹ region, potentially overlapping with the aromatic C=C stretching bands. The C-Cl stretching vibrations are anticipated to fall in the fingerprint region, typically between 600 and 800 cm⁻¹, providing strong and characteristic absorptions. google.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. The C=C stretching of both the benzene ring and the dichloroethenyl group would also be Raman active. nih.gov Raman spectroscopy can be particularly useful for analyzing samples in aqueous media, where the strong IR absorption of water can be problematic. nih.gov

The table below summarizes the expected vibrational modes for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Phenolic O-H | Stretching | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H | Stretching | >3000 (weak to medium) | Strong |

| Aromatic C=C | Stretching | 1450-1600 (multiple sharp bands) | Strong |

| Phenolic C-O | Stretching | 1200-1300 (strong) | Medium |

| Ethenyl C=C | Stretching | 1600-1650 (medium) | Strong |

| C-Cl | Stretching | 600-800 (strong) | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum of phenol in a neutral solvent typically displays two absorption bands: a primary band (π → π* transition) around 210 nm and a secondary, less intense band (also a π → π* transition) around 270 nm. nih.gov The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption maxima (λmax).

For this compound, the dichloroethenyl group attached to the benzene ring is expected to act as a chromophore and potentially an auxochrome. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. google.com The double bond of the ethenyl group can extend the conjugation of the π-electron system of the benzene ring. This extended conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted phenol. nih.gov Therefore, the λmax values for this compound are anticipated to be at slightly longer wavelengths than those of phenol.

The electronic transitions responsible for the UV absorption are primarily π → π* transitions, involving the excitation of electrons from the π bonding orbitals of the aromatic ring and the ethenyl double bond to the corresponding π* antibonding orbitals. dntb.gov.ua The presence of the chlorine atoms and the hydroxyl group, with their non-bonding electrons, could also potentially lead to n → π* transitions, although these are typically much weaker and may be obscured by the stronger π → π* absorptions.

The exact λmax and molar absorptivity (ε) would need to be determined experimentally, but a comparison with similarly substituted phenols can provide an estimate. The solvent used for analysis can also influence the spectrum due to solute-solvent interactions.

| Chromophore | Electronic Transition | Expected λmax Region |

| Substituted Benzene Ring | π → π | > 270 nm |

| Dichloroethenyl Group | π → π | May overlap with benzene ring transitions |

| Hydroxyl and Chlorine Groups | n → π* | Typically weak and may be masked |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the analysis of phenolic compounds. researchgate.net

Molecular Weight and Isotopic Pattern: The nominal molecular weight of this compound (C₈H₆Cl₂O) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments. Due to the natural abundance of the ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%) isotopes, the mass spectrum will exhibit an [M]⁺ peak, an [M+2]⁺ peak, and a smaller [M+4]⁺ peak. The relative intensity ratio of these peaks will be approximately 9:6:1, which is a distinctive signature for a molecule containing two chlorine atoms.

Fragmentation Pattern: Upon electron ionization (EI) in GC-MS, the molecular ion of this compound would be formed. Phenols are known to produce a relatively stable molecular ion. google.com The subsequent fragmentation would likely involve several key pathways:

Loss of a Chlorine Atom: Fragmentation may occur with the loss of a chlorine radical (Cl•), leading to an [M-Cl]⁺ ion.

Loss of HCl: The elimination of a neutral hydrogen chloride (HCl) molecule is a common fragmentation pathway for chlorinated compounds, resulting in an [M-HCl]⁺ ion. researchgate.net

Loss of CO: As is characteristic for phenols, the molecular ion may undergo rearrangement and lose a molecule of carbon monoxide (CO), yielding an [M-28]⁺ fragment. google.com

Cleavage of the Dichloroethenyl Group: The C-C bond between the aromatic ring and the dichloroethenyl substituent can cleave, leading to fragments corresponding to the phenyl portion and the dichloroethenyl portion of the molecule.

LC-MS/MS, often utilizing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is particularly useful for the analysis of polar compounds like phenols and can provide enhanced sensitivity and selectivity. epa.govnih.gov In tandem MS (MS/MS), a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected and fragmented to produce characteristic product ions, which are then detected. This technique, often performed in multiple reaction monitoring (MRM) mode, is highly specific and allows for quantification at very low levels.

| Ion | Description | Expected m/z (using ³⁵Cl) |

| [C₈H₆Cl₂O]⁺ | Molecular Ion (M⁺) | 192 |

| [C₈H₆³⁵Cl³⁷ClO]⁺ | M+2 Isotope Peak | 194 |

| [C₈H₆³⁷Cl₂O]⁺ | M+4 Isotope Peak | 196 |

| [C₈H₆ClO]⁺ | Loss of Cl | 157 |

| [C₈H₅Cl₂]⁺ | Loss of OH | 175 |

| [C₇H₆Cl₂]⁺ | Loss of CO | 164 |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product that has properties more suitable for a given analytical technique. For this compound, derivatization is primarily employed to improve its performance in gas chromatography and to enhance its detectability in spectroscopic methods.

Silylation for GC Analysis of Hydroxyl Groups

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, the direct analysis of polar compounds like phenols can be challenging due to their relatively low volatility and tendency to exhibit poor peak shapes (tailing) on common GC columns. Silylation is a widely used derivatization technique that addresses these issues by replacing the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov